Receptor Selectivity Profile: L-365260 vs. Devazepide (MK-329)
L-365260 demonstrates high selectivity for CCK-B over CCK-A receptors, whereas devazepide (MK-329) shows the opposite selectivity profile. In rodent brain homogenate binding studies, L-365260 displays a pIC50 of 8.2 for CCK-B receptors, compared to a pIC50 of 6.3 for CCK-A receptors [1]. In contrast, devazepide exhibits a pIC50 of 6.9 for CCK-B and a pIC50 of 9.6 for CCK-A [1]. This inverse selectivity allows researchers to dissect the individual contributions of each receptor subtype.
| Evidence Dimension | CCK Receptor Subtype Affinity (pIC50) |
|---|---|
| Target Compound Data | CCK-B: pIC50 ~8.2; CCK-A: pIC50 ~6.3 |
| Comparator Or Baseline | Devazepide (MK-329): CCK-B: pIC50 ~6.9; CCK-A: pIC50 ~9.6 |
| Quantified Difference | L-365260 is ~80-fold selective for CCK-B over CCK-A; devazepide is ~500-fold selective for CCK-A over CCK-B. |
| Conditions | Homogenate binding assay; CCK-B affinity measured in cerebral cortex, CCK-A in rat pancreas. |
Why This Matters
This quantitative, opposite selectivity profile is essential for experiments designed to attribute a specific physiological effect to either CCK-A or CCK-B receptor activation.
- [1] Hill DR, Woodruff GN. Differentiation of central cholecystokinin receptor binding sites using the non-peptide antagonists MK-329 and L-365,260. Brain Res. 1990;526(2):276-83. View Source
